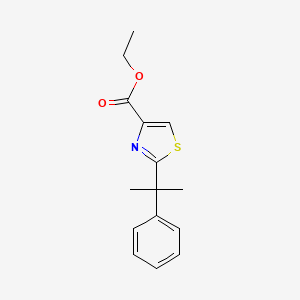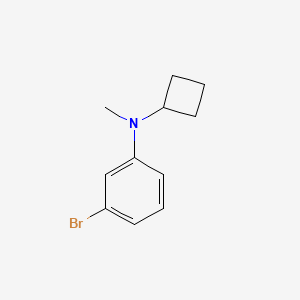
3-bromo-N-cyclobutyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-cyclobutyl-N-methylaniline is an organic compound with the molecular formula C11H14BrN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a cyclobutyl and a methyl group, and a bromine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-bromo-N-cyclobutyl-N-methylaniline involves the bromination of N-cyclobutyl-N-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-cyclobutyl-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the benzene ring or the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-bromo-N-cyclobutyl-N-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-cyclobutyl-N-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-N-methylaniline: Similar structure but lacks the cyclobutyl group.
N-cyclobutyl-N-methylaniline: Similar structure but lacks the bromine atom.
3-bromo-N-cyclobutyl-4-methylaniline: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness
3-bromo-N-cyclobutyl-N-methylaniline is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination can impart distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
3-bromo-N-cyclobutyl-N-methylaniline |
InChI |
InChI=1S/C11H14BrN/c1-13(10-5-3-6-10)11-7-2-4-9(12)8-11/h2,4,7-8,10H,3,5-6H2,1H3 |
Clave InChI |
MPVUBJPCMCELDX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
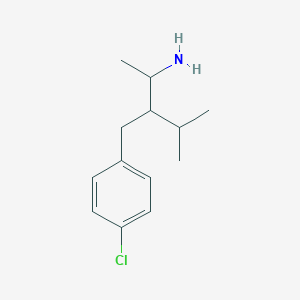
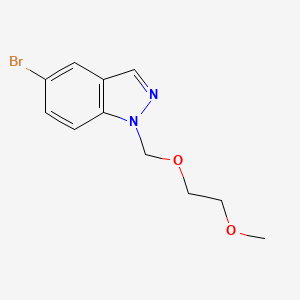

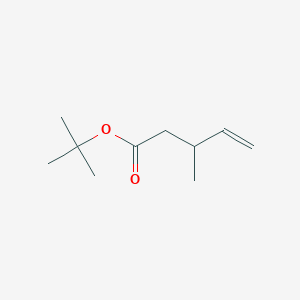

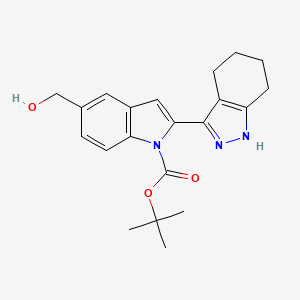
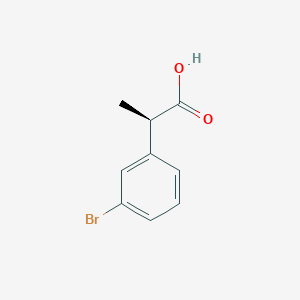
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)
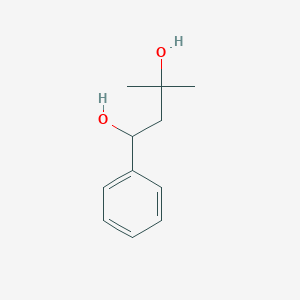
![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)
